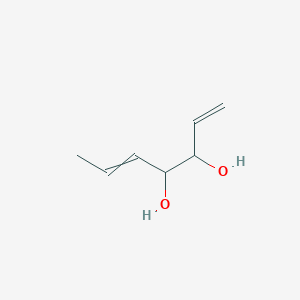
Hepta-1,5-diene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Heptadiene-3,4-diol: is an organic compound with the molecular formula C₇H₁₂O₂ . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptadiene backbone. This compound is of interest due to its unique structure, which includes conjugated double bonds and hydroxyl groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Heptadiene-3,4-diol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 1,5-heptadiene. In this method, 1,5-heptadiene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1,5-heptadiene-3,4-diol .
Industrial Production Methods: Industrial production of 1,5-heptadiene-3,4-diol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
化学反応の分析
Types of Reactions: 1,5-Heptadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products:
Oxidation: Formation of 1,5-heptadiene-3,4-dione.
Reduction: Formation of 1,5-heptanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,5-Heptadiene-3,4-diol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,5-heptadiene-3,4-diol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to form single bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
類似化合物との比較
1,5-Hexadiene-3,4-diol: Similar structure but with a shorter carbon chain.
1,5-Octadiene-3,4-diol: Similar structure but with a longer carbon chain.
1,5-Heptadiene-2,3-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness: 1,5-Heptadiene-3,4-diol is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various applications .
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
hepta-1,5-diene-3,4-diol |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-9H,2H2,1H3 |
InChIキー |
ADXMFHMYYFZEGM-UHFFFAOYSA-N |
正規SMILES |
CC=CC(C(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
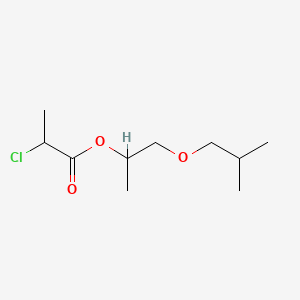
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
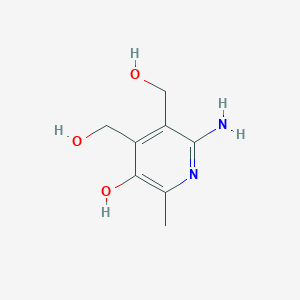
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
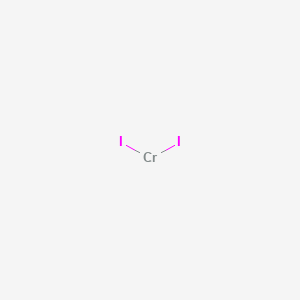

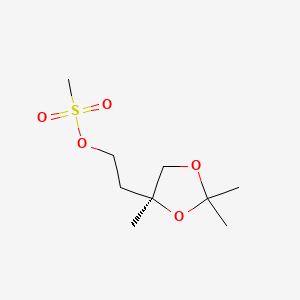

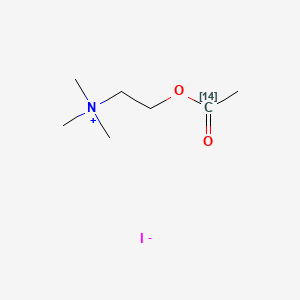
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)

